Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
CAS No.:
Cat. No.: VC13770831
Molecular Formula: C13H17BO4
Molecular Weight: 248.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BO4 |
|---|---|
| Molecular Weight | 248.08 g/mol |
| IUPAC Name | methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
| Standard InChI | InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-7-5-4-6-10(11)12(15)16-3/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | FIIRHYAXUYGUTA-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a methyl benzoate group linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring via a boron-carbon bond at the benzene ring’s meta position. The dioxaborinane ring adopts a chair-like conformation, stabilized by the geminal dimethyl groups at the 5-position, which reduces ring strain and enhances hydrolytic stability .
Key structural parameters:
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Molecular formula:
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IUPAC name: Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
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SMILES:
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OC
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s structure:
Synthesis and Reactivity
Preparation Methods
The compound is synthesized via esterification and boronate formation:
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Boronate Formation: Reaction of 3-bromobenzoic acid with 2,2-dimethyl-1,3-propanediol in toluene under Dean-Stark conditions yields the boronate ester .
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Methyl Esterification: Subsequent treatment with methanol and catalytic acid produces the final product .
Reaction Scheme:
Reactivity in Cross-Coupling Reactions
The boronate group enables participation in Suzuki-Miyaura couplings, forming biaryl structures critical for pharmaceuticals and materials. For example, coupling with aryl halides in the presence of Pd(PPh) and KCO achieves yields >80% .
Applications in Research
Medicinal Chemistry
The compound serves as a key intermediate in TLR7/8 agonist synthesis, such as imidazoquinolines, which are investigated for antiviral and anticancer properties . Its boronate group facilitates late-stage functionalization, enabling rapid diversification of drug candidates.
Materials Science
Incorporation into polymers enhances thermal stability and optical properties. For instance, boron-containing polyesters derived from this compound exhibit a glass transition temperature () of 125°C, making them suitable for high-performance coatings .
Agricultural Chemistry
Derivatives act as precursors for herbicides with improved bioavailability. Field trials demonstrate 95% weed inhibition at 50 ppm concentrations, outperforming traditional agents .
Comparative Analysis with Analogues
| Property | Methyl 3-substituted | Ethyl 2-substituted |
|---|---|---|
| Molecular Weight | 248.08 g/mol | 262.11 g/mol |
| Suzuki Coupling Yield | 85% | 78% |
| Thermal Stability | 220°C (decomp.) | 205°C (decomp.) |
The meta-substituted derivative exhibits superior reactivity and stability compared to ortho-substituted analogues due to reduced steric hindrance .
Future Directions
Ongoing research explores its use in photoactive materials and targeted drug delivery systems. Computational studies predict strong binding affinity () for kinase inhibitors, warranting further experimental validation .
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